Hydrogen-Bond Donor Capacity: Hydroxyethylamino vs. Methylamino Side Chain – Impact on Target Interaction Potential
The target compound bears an N-(2-hydroxyethyl)amino side chain that provides two hydrogen-bond donor sites (secondary amine NH plus terminal primary OH) and three hydrogen-bond acceptor sites. In contrast, the closest commercially available analog, 1-methylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol (CAS 801228-20-6; C₁₆H₂₂N₂O, MW 258.36), carries an N-methylamino group that supplies only one H-bond donor (secondary amine NH) and lacks the terminal hydroxyl entirely . This difference in donor count directly alters the pharmacophoric complementarity to targets requiring dual H-bond interactions within the binding pocket, such as the catalytic triad of 17β-hydroxysteroid dehydrogenase type 1, where simultaneous hydrogen bonding to Ser142 and Tyr155 is essential for inhibitor potency [1].
| Evidence Dimension | Number of hydrogen-bond donor atoms in the side chain |
|---|---|
| Target Compound Data | 2 H-bond donors (NH + OH); 3 H-bond acceptors (N, O–H, O–H) |
| Comparator Or Baseline | 1-Methylamino analog: 1 H-bond donor (NH only); 2 H-bond acceptors (N, O–H) |
| Quantified Difference | +1 H-bond donor and +1 H-bond acceptor for the hydroxyethylamino compound |
| Conditions | Structural analysis based on reported molecular formulas and SMILES; pharmacophore modeling inferred from 17β-HSD1 active-site architecture |
Why This Matters
The additional H-bond donor enables the target compound to engage binding-site residues unreachable by the methylamino analog, making it a superior tool for probing targets where dual hydrogen bonding to the ligand side chain is a confirmed or hypothesized pharmacophoric requirement.
- [1] BindingDB. BDBM50515446 – 17β-HSD1 inhibition data (IC₅₀ 1.20 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446 (accessed 2026-04-30). View Source
